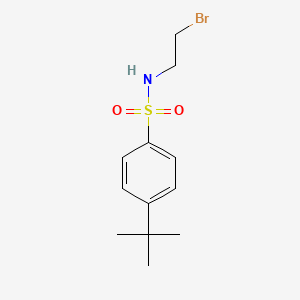![molecular formula C12H16N2O3 B1654631 ethyl N-[1-(4-methoxyphenyl)ethylideneamino]carbamate CAS No. 25445-81-2](/img/structure/B1654631.png)
ethyl N-[1-(4-methoxyphenyl)ethylideneamino]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ethyl N-[1-(4-methoxyphenyl)ethylideneamino]carbamate is a chemical compound with the molecular formula C₁₂H₁₆N₂O₃ It is a hydrazine derivative that features a methoxyphenyl group and an ethylidene hydrazine carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[1-(4-methoxyphenyl)ethylideneamino]carbamate typically involves the condensation of ethyl hydrazinecarboxylate with 4-methoxyacetophenone. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction proceeds as follows:
Step 1: Dissolve ethyl hydrazinecarboxylate and 4-methoxyacetophenone in an appropriate solvent, such as ethanol.
Step 2: Add a catalytic amount of hydrochloric acid to the reaction mixture.
Step 3: Heat the reaction mixture under reflux for several hours.
Step 4: Cool the reaction mixture and isolate the product by filtration or extraction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
ethyl N-[1-(4-methoxyphenyl)ethylideneamino]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives with altered functional groups.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced hydrazine derivatives with altered functional groups.
Substitution: Substituted phenyl derivatives with new functional groups replacing the methoxy group.
Scientific Research Applications
ethyl N-[1-(4-methoxyphenyl)ethylideneamino]carbamate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its hydrazine moiety, which can interact with biological targets.
Materials Science: It is used in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: The compound’s interactions with enzymes and receptors are studied to understand its biological activity and potential therapeutic applications.
Industrial Applications: It is explored for use in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of ethyl N-[1-(4-methoxyphenyl)ethylideneamino]carbamate involves its interaction with molecular targets such as enzymes and receptors. The hydrazine moiety can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound may interact with cellular pathways involved in oxidative stress and signal transduction, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[1-(4-methoxyphenyl)ethylidene]hydrazine-1-carboxylate
- Ethyl 2-[1-(4-methoxyphenyl)ethylidene]hydrazine-1-carboxamide
- 4-{(2E)-2-[1-(4-Methoxyphenyl)ethylidene]hydrazinyl}-8-(trifluoromethyl)quinoline
Uniqueness
ethyl N-[1-(4-methoxyphenyl)ethylideneamino]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethylidene hydrazine carboxylate moiety allows for versatile chemical modifications, making it a valuable compound for various applications.
Properties
CAS No. |
25445-81-2 |
|---|---|
Molecular Formula |
C12H16N2O3 |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
ethyl N-[1-(4-methoxyphenyl)ethylideneamino]carbamate |
InChI |
InChI=1S/C12H16N2O3/c1-4-17-12(15)14-13-9(2)10-5-7-11(16-3)8-6-10/h5-8H,4H2,1-3H3,(H,14,15) |
InChI Key |
MDAMGLVNTWVXAK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NN=C(C)C1=CC=C(C=C1)OC |
Canonical SMILES |
CCOC(=O)NN=C(C)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B1654553.png)
![2,2,2-Trifluoro-1-[2-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1654554.png)









![Benzoic acid, 4-[[4-(dimethylamino)phenyl]azo]-, methyl ester](/img/structure/B1654571.png)
